molecular formula C16H21N5O2S B2895956 4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251552-96-1

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2895956
CAS RN: 1251552-96-1
M. Wt: 347.44
InChI Key: BQGOPCHIZIBAES-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide are similar to the compound you’re asking about. They have different molecular structures and may have different properties and uses .


Molecular Structure Analysis

The molecular formula for 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is C13H21N3O3S . The average mass is 299.389 Da and the monoisotopic mass is 299.130371 Da .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound that serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of novel pharmaceuticals and materials with potential applications in treating diseases and in material science. For instance, research on the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives highlights the compound's utility in generating new chemical entities under microwave irradiation, which can be pivotal in drug discovery processes (Abdalha et al., 2011).

Exploration of Antimicrobial Activity

The compound has been utilized as a precursor in synthesizing new thienopyrimidines fused to cyclopenta[d]pyridine ring systems, leading to the discovery of molecules with promising antibacterial and antifungal activities (Zaki et al., 2020). Such studies are crucial in the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi.

Anti-inflammatory and Analgesic Agent Synthesis

Further applications include the synthesis of compounds exhibiting platelet antiaggregating activity. Research into 5-substituted 4-isoxazolecarboxamides, for example, has shown that certain derivatives can display activities in vitro slightly inferior to that of acetylsalicylic acid, alongside weak anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa et al., 1991). These findings open avenues for developing new therapeutic agents for pain and inflammation management.

Antituberculosis Activity

The synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives has demonstrated moderate to good antituberculosis activity in vitro. This reveals the potential of derivatives synthesized from 4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide as frameworks for developing new antituberculosis agents, addressing the critical need for novel therapeutics against Mycobacterium tuberculosis (Jadhav et al., 2016).

properties

IUPAC Name

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c17-13-14(12-4-1-2-5-18-12)20-24-15(13)16(22)19-6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11,17H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOPCHIZIBAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-morpholinopropyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

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